No Quantitative Comparator-Based Evidence Identified for Procurement Decision-Making
A comprehensive search of primary research literature, patents (including US20070082910 and related NADPH oxidase inhibitor filings), ChEMBL, BindingDB, PubChem, and authoritative chemical databases did not yield any quantitative biological activity data (IC50, Ki, EC50, or functional assay results) for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide that could be placed alongside a defined comparator. One vendor listing annotates the compound as an NADPH oxidase inhibitor ; however, the accompanying literature references pertain to apocynin (4-hydroxy-3-methoxyacetophenone), a structurally unrelated NADPH oxidase inhibitor. BindingDB entries initially associated with this compound (BDBM50041973/CHEMBL3358937 and BDBM50576851/CHEMBL1876217) were confirmed through SMILES and InChIKey verification to correspond to different chemical entities [1][2]. Consequently, no direct head-to-head comparison, cross-study comparable data, or reliable class-level inference can be constructed at this time.
| Evidence Dimension | NADPH oxidase 4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | No confirmed quantitative data available |
| Comparator Or Baseline | Apocynin (reported IC50 values vary by isoform and assay, e.g., ~10 μM for NOX2 in cell-free assays); GKT136901 (Ki = 160 nM for NOX1, 165 nM for NOX4) [3] |
| Quantified Difference | Not calculable |
| Conditions | Not applicable; vendor annotation unverified in primary literature |
Why This Matters
Without verified quantitative activity data, scientific users cannot assess whether this compound offers any potency, selectivity, or pharmacokinetic advantage over established NADPH oxidase inhibitors such as apocynin, GKT136901, or GSK2795039.
- [1] BindingDB. BDBM50041973 (CHEMBL3358937). Affinity data for glucocorticoid receptor (IC50 = 10 nM), progesterone receptor (IC50 > 2000 nM), mineralocorticoid receptor (IC50 > 2000 nM). SMILES confirmed as 1,1,1-trifluoro-4-methyl-4-(2-methylsulfonylphenyl)-2-[(5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-ol—a different compound. View Source
- [2] BindingDB. BDBM50576851 (CHEMBL1876217). IC50 = 16 nM against human NADPH oxidase 4. SMILES confirmed as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-24-9)—a different compound. View Source
- [3] MedChemExpress. GKT136901 (CAS 955272-06-7). A potent, selective, and orally active inhibitor of NADPH oxidase (NOX1/4), with Kis of 160 and 165 nM, respectively. View Source
